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Compound of Interest

Compound Name: 2-Tert-butyl-1,3-dimethylbenzene

Cat. No.: B14754114 Get Quote

2-tert-Butyl-1,3-dimethylbenzene, also known as tert-butyl-m-xylene, is an aromatic

hydrocarbon with the chemical formula C₁₂H₁₈.[1] As a substituted benzene derivative, its

structure is defined by a central benzene ring functionalized with two methyl groups at the 1

and 3 positions, and a bulky tert-butyl group at the 2 position. This specific substitution pattern

creates a sterically crowded environment on the aromatic ring, a feature that profoundly

influences its chemical reactivity, spectroscopic properties, and utility as a synthetic building

block.

In the fields of medicinal chemistry and materials science, sterically hindered aromatic

compounds are of significant interest. The strategic incorporation of bulky groups like the tert-

butyl moiety can serve to protect adjacent functional groups, direct the regioselectivity of

subsequent reactions, and modulate the pharmacokinetic properties of drug candidates by

shielding metabolically susceptible sites.[2][3] This guide provides a detailed examination of the

molecular structure of 2-tert-butyl-1,3-dimethylbenzene, its spectroscopic signature, a

validated synthetic approach, and its broader implications in advanced chemical design.

Core Molecular Structure and Conformational
Analysis
The defining characteristic of 2-tert-butyl-1,3-dimethylbenzene is the steric strain imposed by

the proximity of the large tert-butyl group to the two ortho-positioned methyl groups. This steric

hindrance forces the substituents to adopt conformations that minimize repulsive interactions,
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which can lead to slight distortions of the benzene ring from perfect planarity and affect the

bond angles between the ring carbons and the substituent groups.[4]

The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, has a

large van der Waals radius. Its placement between two other substituents significantly shields

the ipso-carbon (C2) and the adjacent aromatic protons. This "steric insulation" is a critical

factor in determining the molecule's reactivity profile.[5]

Caption: 2D representation of 2-tert-butyl-1,3-dimethylbenzene.

Physicochemical and Spectroscopic Data
Precise identification and characterization of 2-tert-butyl-1,3-dimethylbenzene rely on a

combination of physical property measurements and spectroscopic analysis. While

comprehensive experimental spectra for this specific isomer are not widely published, its

spectroscopic signature can be reliably predicted based on the well-understood effects of its

constituent functional groups and by comparison with its isomers.

Table 1: Physicochemical Properties

Property Value Source

IUPAC Name
2-tert-butyl-1,3-
dimethylbenzene

[1]

CAS Number 1985-64-4 [1]

Molecular Formula C₁₂H₁₈ [1]

Molecular Weight 162.27 g/mol [1]

| XLogP3 | 4.3 |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this

molecule. The symmetry and substitution pattern give rise to a distinct set of signals in both ¹H

and ¹³C NMR spectra.
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¹H NMR Spectroscopy: The molecule possesses several electronically distinct protons. The

nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. The six

protons of the two methyl groups are also equivalent and will appear as another singlet. The

three aromatic protons are non-equivalent and will likely appear as a complex multiplet

pattern in the aromatic region.

Table 2: Predicted ¹H NMR Chemical Shifts

Protons
Predicted δ
(ppm)

Multiplicity Integration Rationale

-C(CH₃)₃ ~1.3 Singlet 9H

Standard
range for tert-
butyl protons.
[6]

Ar-CH₃ ~2.3 Singlet 6H

Benzylic protons,

deshielded by

the ring.[7]

| Ar-H | 6.9 - 7.2 | Multiplet | 3H | Aromatic region; complex splitting expected.[7] |

¹³C NMR Spectroscopy: Due to symmetry, several carbon atoms are equivalent. We would

predict a total of 8 distinct signals: 2 for the tert-butyl group (quaternary and primary), 2 for

the methyl groups and their attached ring carbons, and 4 for the remaining aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts
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Carbon Predicted δ (ppm) Rationale

-C(CH₃)₃ ~34
Quaternary carbon of the t-
butyl group.[8]

-C(CH₃)₃ ~31
Primary carbons of the t-butyl

group.[8]

Ar-CH₃ ~21 Methyl group carbons.[9]

C1, C3 ~137
Aromatic carbons bonded to

methyl groups.[10]

C2 ~149
Aromatic carbon bonded to the

t-butyl group.[10]

C4, C6 ~125 Aromatic C-H carbons.[9]

| C5 | ~128 | Aromatic C-H carbon.[9] |

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H and C-C bond vibrations. Key absorptions are

expected for the aromatic ring and the aliphatic substituents.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic

2970-2850 C-H Stretch Aliphatic (t-Butyl, Methyl)

1600, 1480 C=C Stretch Aromatic Ring

1365 C-H Bend t-Butyl (characteristic doublet)

| 850-750 | C-H Bend | Aromatic (substitution pattern) |

Proposed Synthesis: Friedel-Crafts Alkylation
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A robust and industrially scalable method for synthesizing 2-tert-butyl-1,3-dimethylbenzene is

the Friedel-Crafts alkylation of m-xylene.[11] This electrophilic aromatic substitution reaction

utilizes an alkyl halide (tert-butyl chloride) and a strong Lewis acid catalyst, such as aluminum

chloride (AlCl₃), to generate a tert-butyl carbocation, which then alkylates the aromatic ring.[12]

[13]

The choice of a tertiary halide is crucial as the resulting tertiary carbocation is stable and not

prone to rearrangement, ensuring the selective installation of the tert-butyl group.[14] The

methyl groups on m-xylene are ortho, para-directing; alkylation is sterically favored at the 2-

position over the 4- or 6-positions.

m-Xylene +
tert-Butyl Chloride

Friedel-Crafts
Alkylation

(Anhydrous, 0°C to RT)
AlCl₃ (Lewis Acid)

Aqueous Quench
(e.g., ice water/HCl)

Organic Extraction
(e.g., Diethyl Ether)

Purification
(Distillation)

2-tert-Butyl-1,3-
dimethylbenzene

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-tert-butyl-1,3-dimethylbenzene.

Experimental Protocol: A Representative Procedure
Objective: To synthesize 2-tert-butyl-1,3-dimethylbenzene via Friedel-Crafts alkylation.

Materials:

m-Xylene

tert-Butyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (anhydrous)

Ice-cold water
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Concentrated HCl

Diethyl ether or other suitable extraction solvent

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath

Procedure:

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and an addition

funnel under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

Initial Charge: Charge the flask with m-xylene and anhydrous dichloromethane.

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred

solution. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water,

deactivating the catalyst.

Electrophile Addition: Add tert-butyl chloride to the addition funnel and add it dropwise to the

reaction mixture over 30-60 minutes, maintaining the temperature below 10°C. Causality:

Slow addition controls the exothermic reaction and minimizes potential side reactions like

polyalkylation.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2

hours to ensure the reaction goes to completion.

Quenching: Slowly and carefully pour the reaction mixture over crushed ice. Add a small

amount of concentrated HCl to dissolve any aluminum salts. Causality: The quench

deactivates the AlCl₃ catalyst and separates the organic product from the inorganic

byproducts.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (2-3 times). Combine the organic layers.

Washing & Drying: Wash the combined organic layers with water and then with a saturated

sodium bicarbonate solution to remove any residual acid. Dry the organic layer over
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anhydrous magnesium sulfate.

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation.

Purification: Purify the crude product by fractional distillation under reduced pressure to

obtain pure 2-tert-butyl-1,3-dimethylbenzene.

Applications in Drug Discovery and Advanced
Synthesis
The 2-tert-butyl-1,3-dimethylbenzene scaffold is more than a simple solvent or intermediate.

The principles embodied by its structure—namely, steric shielding and controlled substitution—

are directly applicable to modern drug design.

Metabolic Shielding: In drug development, a common failure point is rapid metabolic

degradation by cytochrome P450 enzymes. Introducing a bulky tert-butyl group near a

metabolically labile position can act as a "steric shield," hindering enzyme access and

thereby increasing the drug's half-life and oral bioavailability.[2]

Receptor Selectivity: The defined three-dimensional shape of the tert-butyl group can be

exploited to enhance binding affinity and selectivity for a specific biological target. By

occupying a particular hydrophobic pocket in a receptor or enzyme active site, it can orient

the rest of the molecule for optimal interaction, discriminating between closely related

receptor subtypes.

Bioisosteric Replacement: The benzene ring is a ubiquitous feature in pharmaceuticals but

can be associated with metabolic liabilities. Saturated, C(sp³)-rich scaffolds are increasingly

used as "bioisosteres" to replace benzene rings, often improving properties like solubility and

metabolic stability.[15][16][17] Understanding the steric and electronic properties of

substituted benzenes like 2-tert-butyl-1,3-dimethylbenzene provides a crucial baseline for

designing such advanced bioisosteric replacements.

References
BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric
Hindrance Effects.
Barclay, L. R. C., et al. (n.d.). Sterically Hindered Aromatic Compounds. IV.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b14754114?utm_src=pdf-body
https://www.benchchem.com/product/b14754114?utm_src=pdf-body
https://pdf.benchchem.com/3076/The_Tert_Butyl_Group_An_In_depth_Technical_Guide_to_its_Steric_Hindrance_Effects.pdf
https://pubmed.ncbi.nlm.nih.gov/34591488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10680098/
https://acs.digitellinc.com/p/s/saturated-bioisosteres-of-benzene-unique-building-blocks-for-drug-discovery-458001
https://www.benchchem.com/product/b14754114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric
Hindrance Effects.
Poater, J., et al. (2018). Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic
Effects of tert-Butyl Versus Phenyl Crowns on Geometric, Chromophoric, Redox, and
Magnetic Properties. PubMed. [Link]
Cetin, M. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects
on Hindered Imines. Thieme.
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted)
(HMDB0061749).
MacMillan, D. W. C., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for
benzene. PubMed Central.
Unknown. (2014). The Friedel-Crafts Reaction.
National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1,3-dimethylbenzene.
PubChem.
Unknown. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
Meanwell, N. A. (2021).
MacMillan, D. W. C., et al. (n.d.). General Access to Cubanes as Benzene Bioisosteres.
PubMed Central.
Doc Brown's Chemistry. (n.d.). C8H10 1,3-dimethylbenzene H-1 proton nmr spectrum.
Unknown. (n.d.).
Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide.
EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University.
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-
Crafts Reaction.
Unknown. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C
Spectra. CyberLeninka.
SpectraBase. (n.d.). 2-tert-Butyl-3,3-dimethyl-1-butene - Optional[13C NMR] - Chemical
Shifts.
American Chemical Society. (2022). Saturated bioisosteres of benzene: Unique building
blocks for drug discovery - ACS Fall 2025.
NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b14754114?utm_src=pdf-body
https://www.benchchem.com/product/b14754114?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 2-tert-Butyl-1,3-dimethylbenzene | C12H18 | CID 529015 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC
[pmc.ncbi.nlm.nih.gov]

4. cdnsciencepub.com [cdnsciencepub.com]

5. Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl
versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 1H NMR [m.chemicalbook.com]

7. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis
interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

8. Making sure you're not a bot! [oc-praktikum.de]

9. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 13C NMR [m.chemicalbook.com]

10. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR [m.chemicalbook.com]

11. scribd.com [scribd.com]

12. ocf.berkeley.edu [ocf.berkeley.edu]

13. chem.libretexts.org [chem.libretexts.org]

14. cerritos.edu [cerritos.edu]

15. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and
Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

16. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

17. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American
Chemical Society [acs.digitellinc.com]

To cite this document: BenchChem. [Introduction: Unveiling a Sterically Influential Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14754114#2-tert-butyl-1-3-dimethylbenzene-
molecular-structure]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/529015
https://pubchem.ncbi.nlm.nih.gov/compound/529015
https://pdf.benchchem.com/3076/The_Tert_Butyl_Group_An_In_depth_Technical_Guide_to_its_Steric_Hindrance_Effects.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11823177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11823177/
https://cdnsciencepub.com/doi/pdf/10.1139/v72-369
https://pubmed.ncbi.nlm.nih.gov/29653465/
https://pubmed.ncbi.nlm.nih.gov/29653465/
https://pubmed.ncbi.nlm.nih.gov/29653465/
https://m.chemicalbook.com/spectrumen_98-19-1_1hnmr.htm
https://www.docbrown.info/page06/spectra/13-dimethylbenzene-nmr1h.htm
https://www.docbrown.info/page06/spectra/13-dimethylbenzene-nmr1h.htm
https://www.docbrown.info/page06/spectra/13-dimethylbenzene-nmr1h.htm
https://www.oc-praktikum.de/nop/en-experiment-1011-analytics-cnmr
https://m.chemicalbook.com/SpectrumEN_98-19-1_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_1014-60-4_13CNMR.htm
https://www.scribd.com/document/341696312/Friedel-Crafts
https://www.ocf.berkeley.edu/~jmlvll/lab-reports/friedelCrafts/friedelCrafts.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction
https://www.cerritos.edu/chemistry/chem_212/Documents/Lab/5_FC.pdf
https://pubmed.ncbi.nlm.nih.gov/34591488/
https://pubmed.ncbi.nlm.nih.gov/34591488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10680098/
https://acs.digitellinc.com/p/s/saturated-bioisosteres-of-benzene-unique-building-blocks-for-drug-discovery-458001
https://acs.digitellinc.com/p/s/saturated-bioisosteres-of-benzene-unique-building-blocks-for-drug-discovery-458001
https://www.benchchem.com/product/b14754114#2-tert-butyl-1-3-dimethylbenzene-molecular-structure
https://www.benchchem.com/product/b14754114#2-tert-butyl-1-3-dimethylbenzene-molecular-structure
https://www.benchchem.com/product/b14754114#2-tert-butyl-1-3-dimethylbenzene-molecular-structure
https://www.benchchem.com/product/b14754114#2-tert-butyl-1-3-dimethylbenzene-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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